[3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[1,5-a]pyrimidine core, a furan ring, and a piperazine moiety
Preparation Methods
The synthesis of 1-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the furan ring: This step involves the incorporation of the furan moiety into the pyrazolo[1,5-a]pyrimidine core.
Attachment of the piperazine moiety: The final step involves the coupling of the piperazine ring with the pyrazolo[1,5-a]pyrimidine-furan intermediate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts.
Scientific Research Applications
1-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research.
Comparison with Similar Compounds
1-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE can be compared with similar compounds such as:
- 5-CHLORO-2-(2-HYDROXYBENZYLIDENE)-1-BENZOFURAN-3(2H)-ONE
- 3-(5-(3-CHLOROPHENYL)-2-FURYL)-N-(3-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE
These compounds share structural similarities but differ in their functional groups and overall properties, making 1-[3-CHLORO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(4-FLUOROPHENYL)PIPERAZINE unique in its applications and effects.
Properties
Molecular Formula |
C22H20ClF4N5O2 |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
[3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H20ClF4N5O2/c23-18-19(21(33)31-9-7-30(8-10-31)14-5-3-13(24)4-6-14)29-32-17(22(25,26)27)12-15(28-20(18)32)16-2-1-11-34-16/h1-6,11,15,17,28H,7-10,12H2 |
InChI Key |
YOTVUGOOWABPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=CO5)C(F)(F)F |
Origin of Product |
United States |
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